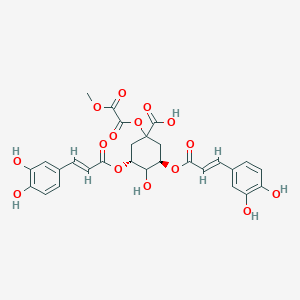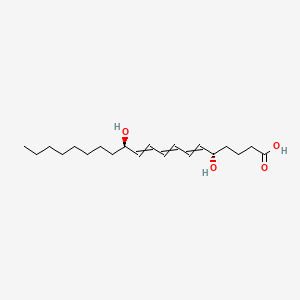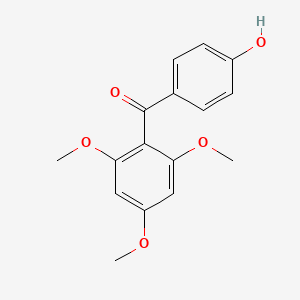
2,3-Bis(p-hydroxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(p-hydroxyphenyl)acrylonitrile is a stilbenoid.
Applications De Recherche Scientifique
Organic Photovoltaic Improvement
2,3-Bis(p-hydroxyphenyl)acrylonitrile and its derivatives have been utilized to enhance the performance of organic photovoltaic devices. For instance, the incorporation of small organic molecules like DTDBAL (a derivative of this compound) into the active layer of organic photovoltaic devices resulted in improved power conversion efficiency. This improvement is attributed to the enhanced exciton dissociation and charge transport due to the formation of a cascade band alignment, optimizing the active layer morphology (Ming-Chung Chen et al., 2012).
Bioremediation
The compound has been indirectly related to environmental remediation, particularly in the biodegradation of Bisphenol A (BPA), an environmentally persistent pollutant. Although not directly used, its structural similarity to BPA suggests potential in bioremediation studies, where enzymes like laccase have been utilized to degrade BPA in non-aqueous systems, enhancing the biodegradability of hydrophobic phenolic environmental pollutants (Urvish Chhaya & A. Gupte, 2013).
Polymer Synthesis and Applications
The chemical structure of this compound bears resemblance to acrylonitrile, which is crucial in polymer science. Acrylonitrile and its derivatives play a significant role in creating well-defined polymers with applications ranging from thermal stability improvement, solar cell efficiency enhancement, to electrochemical storage applications. Studies have shown the development of well-defined polymers with higher molecular weight using RAFT techniques, indicating potential in a broad spectrum of material science applications (Xiao-hui Liu et al., 2008).
Optoelectronic and Fluorescence Applications
Derivatives of this compound have been explored in optoelectronic applications due to their unique properties. For instance, the design and synthesis of triarylacrylonitrile compounds exhibiting aggregation-induced emission and high contrast reversible mechanochromism indicate the potential in optoelectronic device fabrication. These compounds show strong luminescence and color change upon certain stimuli, which is pivotal for sensor technology and display systems (Wen-Xin Mao et al., 2014).
Catalytic Applications
The structure-related compounds have also been involved in catalytic applications, like in the synthesis of polymers or in the modification of polymer properties. Acrylonitrile and its derivatives are involved in various catalytic processes, leading to the synthesis of significant industrial and consumer products. For instance, the study on the reactivity of nitroxides towards acrylonitrile underlines the nuanced chemical reactivity that could be harnessed in synthetic chemistry for producing advanced materials (F. Aldabbagh et al., 2000).
Propriétés
Numéro CAS |
92497-66-0 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
(Z)-2,3-bis(4-hydroxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H11NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-9,17-18H/b13-9+ |
Clé InChI |
UAUCPJKNJJZFOE-UKTHLTGXSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C(\C#N)/C2=CC=C(C=C2)O)O |
SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)O)O |
SMILES canonique |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl (4S,5S,6S,7S,8R,11S,12R,14R,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate](/img/structure/B1233319.png)

![[(E,2S,3R)-2-[[(E)-12-anthracen-9-yldodec-11-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233326.png)
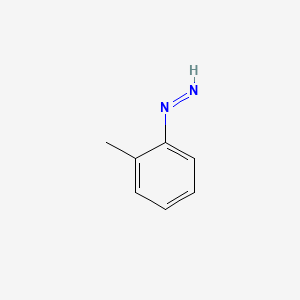

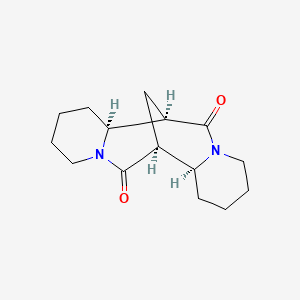
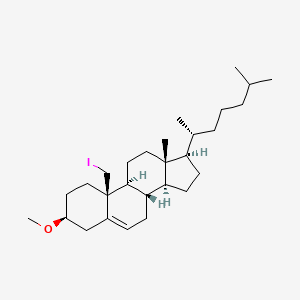

![(1R,2Z,4E,6E,10S,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1233334.png)
